ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate, also known as E7820, is a small molecule inhibitor that has been developed for cancer treatment.
Mecanismo De Acción
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate binds to the ATP-binding site of FGFR and VEGFR, thus preventing their activation by their respective ligands. This leads to the inhibition of downstream signaling pathways that promote angiogenesis and tumor growth. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to reduce the size of tumors in preclinical models. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is a potent and selective inhibitor of FGFR and VEGFR, making it a valuable tool for studying angiogenesis and tumor growth. However, its high potency may also pose a challenge in determining the optimal concentration for in vitro experiments. This compound has also been shown to induce cytotoxicity in non-cancer cells at high concentrations.
Direcciones Futuras
Future research on ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate could focus on improving its selectivity for FGFR and VEGFR, as well as exploring its potential for combination therapy with other anticancer agents. This compound could also be studied for its potential in other disease areas, such as fibrosis and inflammation. Finally, the development of this compound as a clinical drug candidate could be explored further.
Métodos De Síntesis
The synthesis of ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate involves several steps, including the protection of the amino group, the formation of the amide bond, and the deprotection of the amino group. The final product is obtained through recrystallization from ethanol. The synthesis method has been optimized to achieve a high yield and purity of this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been extensively studied for its anticancer properties. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis. This compound inhibits the activity of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR), which are key regulators of angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.
Propiedades
IUPAC Name |
ethyl 4-[[2-(N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-31-24(28)19-11-13-20(14-12-19)25-23(27)17-26(21-7-5-4-6-8-21)32(29,30)22-15-9-18(2)10-16-22/h4-16H,3,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXCTECJFBUJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.